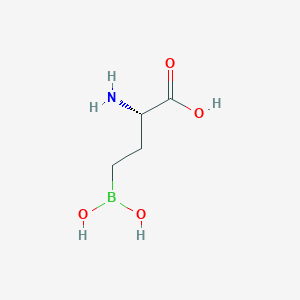

(S)-2-Amino-4-boronobutanoic acid

Description

Significance of Boron in Structurally Modified Amino Acids

The significance of boron in these modified amino acids stems from its unique electronic properties. Boron is an electron-deficient element, possessing an empty p-orbital. This allows the boron atom in boronic acid derivatives to act as a Lewis acid, readily accepting a pair of electrons from nucleophilic residues commonly found in enzyme active sites, such as the hydroxyl group of serine. This interaction can lead to the formation of a stable, tetrahedral boronate complex, effectively mimicking the transition state of the catalyzed reaction and resulting in potent and often reversible inhibition. researchgate.netnih.gov The ability of boron to form these reversible covalent bonds is a key feature that distinguishes boronic acid-based inhibitors from many other classes of inhibitors. sigmaaldrich.com

Furthermore, the geometry and electronic nature of the boron-containing group can be finely tuned through chemical synthesis, allowing for the optimization of binding affinity and selectivity for the target enzyme. researchgate.netapexbt.com The introduction of a boron-containing moiety can significantly alter the chemical and biological profile of an amino acid, leading to compounds with novel pharmacodynamic and pharmacokinetic properties. apexbt.commedkoo.com

Overview of α-Aminoboronic Acid Derivatives in Academic Research

Within the broader class of boron-containing amino acids, α-aminoboronic acid derivatives have garnered significant attention in academic and pharmaceutical research. These compounds are structural analogs of natural α-amino acids, where the carboxylic acid group is replaced by a boronic acid moiety. This substitution has proven to be a highly successful strategy for the development of potent enzyme inhibitors.

A substantial body of research has been dedicated to the synthesis and evaluation of α-aminoboronic acid derivatives as inhibitors of various proteases and other enzymes. sigmaaldrich.comnih.gov For instance, they have been shown to be effective inhibitors of aminopeptidases, enzymes that play crucial roles in various physiological processes. caymanchem.com The mechanism of inhibition often involves the formation of a slow-binding, stable complex with the enzyme, where the boronic acid forms a tetrahedral adduct with a key active site nucleophile. caymanchem.com The versatility of synthetic methods allows for the creation of a wide array of α-aminoboronic acid derivatives with diverse side chains, enabling the systematic exploration of structure-activity relationships. nih.govjohnshopkins.edu

Specific Research Focus on (S)-2-Amino-4-boronobutanoic Acid and its Analogs

A prime example of a biologically active α-aminoboronic acid is This compound , also known as L-ABBA. This compound, a glutamate (B1630785) analog, has been identified as a potent in vitro inhibitor of human gamma-glutamyl transpeptidase (hGGT1), an enzyme implicated in cancer and cardiovascular diseases. nih.gov

The research on this compound has provided valuable insights into the molecular interactions required for hGGT1 inhibition. Crystallographic studies of hGGT1 in complex with the inhibitor have revealed the specific interactions between the boronic acid moiety and the enzyme's active site. nih.gov This structural information has served as a foundation for the rational design and synthesis of novel analogs with improved inhibitory activity. By modifying the structure of this compound, researchers have been able to probe the dynamics of the enzyme's active site and develop new compounds with enhanced properties. nih.gov

The exploration of analogs of this compound is part of a broader effort to develop specific and systemic inhibitors of GGT1 for therapeutic applications. nih.gov Beyond GGT1, other α-aminoboronic acid derivatives have shown significant promise as inhibitors of other enzymes. For example, 2(S)-amino-6-boronohexanoic acid (ABH) and (S)-2-boronoethyl-L-cysteine (BEC) are potent and selective inhibitors of arginase, an enzyme involved in nitric oxide metabolism and implicated in various cardiovascular and inflammatory diseases. nih.govsigmaaldrich.commedkoo.comnih.govjohnshopkins.edu The development of these compounds highlights the power of incorporating boron into amino acid structures to create highly effective and specific enzyme inhibitors. researchwithrutgers.comnih.gov

Interactive Data Tables

Table 1: Key Boron-Containing Amino Acid Analogs and their Targets

| Compound Name | Abbreviation | Target Enzyme |

| This compound | L-ABBA | gamma-Glutamyl Transpeptidase (GGT1) |

| 2(S)-amino-6-boronohexanoic acid | ABH | Arginase |

| (S)-2-boronoethyl-L-cysteine | BEC | Arginase |

Table 2: Inhibitory Activity of Selected α-Aminoboronic Acid Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| (S)-2-boronoethyl-L-cysteine (BEC) | Human Arginase II (pH 7.5) | 0.31 µM | apexbt.com |

| (S)-2-boronoethyl-L-cysteine (BEC) | Human Arginase II (pH 9.5) | 30 nM | apexbt.comcaymanchem.com |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Human Arginase I | Kd of 5 nM | nih.gov |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Human Arginase II | Ki of 8.5 nM | nih.gov |

Properties

CAS No. |

334700-46-8 |

|---|---|

Molecular Formula |

C4H10BNO4 |

Molecular Weight |

146.94 g/mol |

IUPAC Name |

(2S)-2-amino-4-boronobutanoic acid |

InChI |

InChI=1S/C4H10BNO4/c6-3(4(7)8)1-2-5(9)10/h3,9-10H,1-2,6H2,(H,7,8)/t3-/m0/s1 |

InChI Key |

KSYFGBKMRXVJSG-VKHMYHEASA-N |

Isomeric SMILES |

B(CC[C@@H](C(=O)O)N)(O)O |

Canonical SMILES |

B(CCC(C(=O)O)N)(O)O |

Origin of Product |

United States |

Biochemical Mechanisms and Enzyme Interactions of S 2 Amino 4 Boronobutanoic Acid

Inhibition of Gamma-Glutamyl Transpeptidase (GGT1/gammaGTase) by (S)-2-Amino-4-boronobutanoic Acid

Competitive Inhibition Kinetics and Binding Parameters

This compound acts as a potent competitive inhibitor of gamma-glutamyl transpeptidase (GGT1). As a glutamate (B1630785) analog, it directly competes with the gamma-glutamyl portion of substrates like glutathione (B108866) for binding within the enzyme's active site. rcsb.orgosti.gov The potency of this inhibition has been quantified through kinetic studies, which demonstrate low nanomolar affinity for the human enzyme.

For human GGT1 (hGGT1), the (S)-isomer exhibits a Kᵢ (inhibition constant) of 25 nM against the hydrolysis reaction and a Kᵢ of 5 nM against the transpeptidation reaction. nih.gov In comparison, its enantiomer, the (R)-isomer (D-ABBA), is also a potent inhibitor, with Kᵢ values of 77 nM for hydrolysis and 45 nM for transpeptidation, highlighting a degree of stereoselectivity in the enzyme's binding pocket. nih.gov Earlier studies on bovine GGT1 reported a Kᵢ of 17 nM for the (S)-isomer against the transpeptidase reaction, further establishing its high affinity for the enzyme. nih.gov

Table 1: Inhibition Constants (Kᵢ) of ABBA Stereoisomers against Human GGT1

| Inhibitor Isomer | Reaction Type | Kᵢ (nM) |

|---|---|---|

| This compound | Hydrolysis | 25 |

| Transpeptidation | 5 | |

| (R)-2-Amino-4-boronobutanoic acid | Hydrolysis | 77 |

Formation of Covalent Tetrahedral Adducts with Catalytic Residues

The inhibitory mechanism of this compound extends beyond simple competitive binding. The boronic acid moiety of the inhibitor forms a reversible covalent bond with a key catalytic residue in the GGT1 active site. nih.gov The catalytic nucleophile of human GGT1 has been identified as Threonine-381 (Thr381). nih.gov Upon binding, the hydroxyl group of Thr381 attacks the electrophilic boron atom of the inhibitor.

This interaction results in the formation of a stable, tetrahedral boronate adduct. This covalent linkage effectively traps the enzyme in an inactive state, preventing it from proceeding with the cleavage of its natural substrates. The formation of this covalent complex is a critical feature of its potent inhibitory activity.

Structural Elucidation of Enzyme-Inhibitor Complexes

The precise interactions between this compound and human GGT1 have been visualized through high-resolution X-ray crystallography. The crystal structure of hGGT1 in complex with the inhibitor has been solved to a resolution of 1.42 Å (PDB ID: 7LD9). rcsb.orgnih.gov This structural data provides a definitive atomic-level view of how the inhibitor is oriented within the active site and confirms the covalent bond formation with the catalytic Thr381 residue. nih.gov The crystallization was performed with a racemic mixture of the inhibitor, and the resulting structure revealed both isomers bound in the active site. nih.gov

Table 2: Crystallographic Data for hGGT1-ABBA Complex (PDB: 7LD9)

| Parameter | Value |

|---|---|

| PDB ID | 7LD9 |

| Resolution | 1.42 Å |

| Method | X-RAY DIFFRACTION |

| R-Value Work | 0.107 |

Structural analysis of the hGGT1-ABBA complex has allowed for the identification of the specific amino acid residues that constitute the glutamyl binding pocket and interact with the inhibitor. rcsb.orgnih.gov Beyond the covalent interaction with Thr381, the alpha-amino and alpha-carboxylic acid groups of the inhibitor form multiple hydrogen bonds and salt bridges with surrounding residues. nih.gov These non-covalent interactions are crucial for the initial binding and proper orientation of the inhibitor within the active site, facilitating the subsequent covalent attack by Thr381. The interactions observed are similar to those seen with other glutamate analogs and the natural substrate, glutathione. nih.gov

Table 3: Key Interactions between ABBA and the hGGT1 Active Site

| ABBA Moiety | hGGT1 Interaction | Interaction Type |

|---|---|---|

| Boronic Acid | Thr381 | Covalent Adduct |

| Alpha-Amino Group | Glutamyl Binding Pocket Residues | Hydrogen Bonds, Salt Bridges |

Influence of Stereochemistry on Enzyme Binding and Inhibition

The stereochemistry at the alpha-carbon of 2-amino-4-boronobutanoic acid has a notable influence on its inhibitory potency. Kinetic data clearly shows that the (S)-isomer (L-ABBA) is a more potent inhibitor of human GGT1 than the (R)-isomer (D-ABBA). nih.gov The Kᵢ for the (S)-isomer is approximately 3-fold lower for the hydrolysis reaction and 9-fold lower for the transpeptidation reaction compared to the (R)-isomer. nih.gov

This difference in potency indicates that the enzyme's active site is stereoselective, favoring the L-configuration that mimics the natural L-glutamate substrate. nih.govnih.govresearchgate.net Although both enantiomers can bind and form the covalent adduct with Thr381, the specific arrangement of functional groups in the (S)-isomer allows for more optimal and energetically favorable interactions within the glutamyl binding pocket, leading to higher affinity and more effective inhibition. nih.gov

Mechanism of Action of Boron-Containing Protease Inhibitors

Boron-containing compounds, particularly those incorporating a boronic acid moiety, have emerged as a significant class of protease inhibitors. Their mechanism of action is primarily centered on their ability to mimic the transition state of peptide bond hydrolysis catalyzed by proteases. This mimicry allows them to bind with high affinity to the active site of these enzymes, effectively blocking their catalytic function.

The key to their inhibitory action lies in the electrophilic nature of the boron atom. In the aqueous environment of an enzyme's active site, the trigonal planar boronic acid accepts a hydroxide (B78521) ion, or a hydroxyl group from a catalytic serine residue, to form a stable, tetrahedral boronate adduct. nih.govresearchgate.net This tetrahedral arrangement closely resembles the transition state of the natural peptide substrate during enzymatic cleavage, where the carbonyl carbon is attacked by a nucleophile. researchgate.net

Peptidyl boronic acids are particularly potent inhibitors of serine proteases. researchgate.net These compounds are designed with a peptide-like backbone that directs the boronic acid "warhead" to the active site of a specific protease. The interactions between the peptide portion of the inhibitor and the enzyme's substrate-binding pockets (S-sites) contribute significantly to the binding affinity and selectivity. Once positioned in the active site, the boronic acid forms a reversible covalent bond with the catalytic serine residue, creating a stable enzyme-inhibitor complex. google.com While reversible, this covalent interaction can result in slow dissociation rates and prolonged inhibition of the target protease.

An illustrative example of this mechanism is seen with inhibitors of human neutrophil elastase (HNE), a serine protease. Boronic acid-based inhibitors have been developed that show potent inhibition of HNE, with IC50 values in the micromolar range. nih.gov The stability and reactivity of the boronic acid group are crucial for its inhibitory activity.

Exploration of Other Enzyme Targets for Boron-Containing Amino Acids

The unique chemical properties of the boronic acid group in amino acid structures have led to the exploration of enzyme targets beyond proteases. These include metalloenzymes and transferases, where the boron moiety can interact with key catalytic residues or metal ions.

One of the most well-studied non-protease targets for boron-containing amino acids is arginase . Arginase is a binuclear manganese metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea. nih.gov Boronic acid-containing amino acids have been designed as potent arginase inhibitors. A notable example is (S)-2-amino-6-boronohexanoic acid (ABH) , an analogue of L-arginine where the guanidinium (B1211019) group is replaced by a boronic acid. nih.gov

The inhibitory mechanism of ABH and related compounds involves the interaction of the boronic acid with the dimanganese cluster in the active site of arginase. researchgate.net The boronic acid group, in its tetrahedral boronate form, can bridge the two manganese ions, mimicking the binding of the natural substrate and stabilizing the enzyme-inhibitor complex. researchgate.net This has led to the development of highly potent arginase inhibitors with potential therapeutic applications. nedp.com Substitution at the alpha-carbon of ABH has been shown to further enhance inhibitory potency against both human arginase I and II. researchgate.netnih.gov

Table 1: Inhibitory Activity of (S)-2-amino-6-boronohexanoic acid (ABH) and its Analogs against Human Arginase

| Compound | Arginase I IC50 (nM) | Arginase II IC50 (nM) |

| (S)-2-amino-6-boronohexanoic acid (ABH) | 200 | 290 |

Data sourced from scientific literature. nih.gov

Beyond arginase, boron-containing compounds are being investigated as inhibitors of other enzyme classes:

Metallo-β-lactamases: These bacterial enzymes confer resistance to β-lactam antibiotics. Boronic acid inhibitors have been designed to target the zinc ions in the active site of these enzymes, forming covalent adducts and inactivating the enzyme. nih.gov

Kinases: While less common, boron-containing compounds have been explored as kinase inhibitors. For instance, a boron-containing derivative of the kinase inhibitor Fasudil has been studied for its interaction with protein kinase A. acs.org

Aminoacyl-tRNA Synthetases: These enzymes are crucial for protein synthesis. Boron-containing inhibitors, particularly those with an oxaborole ring system, have shown potent inhibition of these enzymes, highlighting their potential as antimicrobial agents. nih.gov

The versatility of the boronic acid functional group suggests that this compound and similar structures will continue to be valuable scaffolds in the design of inhibitors for a wide range of enzymatic targets.

Structure Activity Relationship Sar Studies of S 2 Amino 4 Boronobutanoic Acid and Analogs

Identification of Structural Determinants for Enzyme Inhibitory Potency

The inhibitory power of (S)-2-amino-4-boronobutanoic acid and its analogs is dictated by several key structural features. The core α-amino acid structure is fundamental for recognition by the enzyme's active site. nih.govresearchgate.net The α-amino and α-carboxylate groups engage in critical hydrogen bonding interactions with conserved residues in the enzyme's active site, anchoring the inhibitor for effective binding. nih.govresearchgate.net

The boronic acid moiety is a cornerstone of the inhibitory activity, acting as a transition-state analog. nih.govnih.gov The boron atom, with its empty p-orbital, is Lewis acidic and readily accepts a pair of electrons from a nucleophilic group in the enzyme's active site, such as the hydroxyl group of a serine residue. nih.govnih.govnih.gov This interaction forms a stable tetrahedral boronate adduct, mimicking the transient tetrahedral intermediate of the enzymatic reaction and thereby blocking the enzyme's catalytic function. nih.govnih.govacs.org

The length and nature of the side chain connecting the α-carbon to the boronic acid group also significantly influence potency. For instance, in the case of arginase inhibitors, a specific chain length is necessary to position the boronic acid group for optimal interaction with the binuclear manganese cluster in the active site. nih.govnedp.com

Interactive Table: Key Structural Features and Their Role in Inhibition

| Structural Feature | Role in Enzyme Inhibition |

|---|---|

| α-Amino Group | Forms crucial hydrogen bonds with active site residues, aiding in molecular recognition. nih.govresearchgate.net |

| α-Carboxylate Group | Engages in direct and water-mediated hydrogen bonds, anchoring the inhibitor. nih.govresearchgate.net |

| Boronic Acid Moiety | Acts as a transition-state analog, forming a covalent bond with active site nucleophiles. nih.govnih.gov |

Impact of Side Chain Modifications on Biological Activity and Selectivity

Modifications to the side chain of this compound have a profound impact on both biological activity and selectivity. The introduction of different functional groups and alterations in chain length can fine-tune the inhibitor's properties.

For example, introducing substituents at the alpha-carbon of 2-amino-6-boronohexanoic acid (ABH), an analog of this compound, has been shown to be well-tolerated in the active sites of human arginase I and II. researchwithrutgers.comnih.gov Specifically, adding a tertiary amine linked by a two-carbon chain resulted in improved inhibitory potency for both isoforms. researchwithrutgers.comnih.gov X-ray crystallography revealed that this enhancement is due to a water-mediated contact between the basic nitrogen of the substituent and an aspartic acid residue at the entrance of the active site. researchwithrutgers.comnih.gov

The hydrophobicity and steric bulk of the side chain also play a significant role. In some cases, more hydrophobic side chains are favored in the binding pocket. nih.gov Conversely, bulky substituents can lead to unfavorable steric interactions, reducing inhibitory activity. nih.gov The ability to introduce various side chains allows for the development of inhibitors with tailored selectivity for different enzymes. nih.govacs.orgnih.gov For instance, peptidyl boronic acids with specific amino acid sequences in their side chains can achieve high selectivity for proteases like prostate-specific antigen (PSA) by exploiting unique binding interactions within the enzyme's catalytic site. nih.gov

Interactive Table: Effect of Side Chain Modifications on Arginase Inhibition

| Side Chain Modification on ABH | Effect on Potency | Rationale |

|---|---|---|

| Tertiary amine via a two-carbon chain | Improved | Water-mediated contact with active site Asp residue. researchwithrutgers.comnih.gov |

Role of the Boron Moiety Position and Chemical Environment on Activity

The position and chemical environment of the boron moiety are critical for the inhibitory activity of this compound analogs. The boron atom's Lewis acidity is a key feature, allowing it to form a reversible covalent bond with a nucleophilic residue in the enzyme's active site. nih.govrsc.org This interaction is fundamental to its mechanism of inhibition.

The groups attached to the boron atom can modulate its electrophilicity and, consequently, its reactivity. For instance, boronic acid esters, where the hydroxyl groups of the boronic acid are replaced with alkoxy groups, can still exhibit inhibitory activity, although often with reduced potency compared to the free boronic acid. nih.gov The protecting groups can influence the compound's ability to form the crucial tetrahedral boronate complex. nih.gov

The positioning of the boronic acid group relative to the rest of the molecule is paramount. The side chain's length and conformation dictate whether the boron atom can be correctly oriented to interact with the catalytic residues of the target enzyme. nedp.com If the boron moiety is not in the optimal position, the inhibitory potency can be significantly diminished.

Stereochemical Influence on Binding Affinity and Efficacy

Stereochemistry plays a crucial role in the binding affinity and efficacy of this compound and its analogs. Enzymes are chiral macromolecules, and their active sites are three-dimensional environments that exhibit a high degree of stereospecificity.

The (S)-configuration at the α-carbon of 2-amino-4-boronobutanoic acid is generally preferred for optimal binding to many enzymes, as it mimics the natural L-amino acids that are the substrates for these enzymes. acs.org The precise spatial arrangement of the α-amino and α-carboxylate groups is essential for forming the correct hydrogen bonding network within the active site. nih.gov

The stereochemistry at other chiral centers within the molecule also has a significant impact. For example, in dipeptidyl boronic acid inhibitors of dipeptidyl peptidase IV (DPPIV), the (R)-stereoisomer of the boroProline residue at the P1 position is required for inhibitory activity. acs.org Similarly, the geometry of double bonds within the inhibitor can affect potency, with the cis isomer of a combretastatin (B1194345) A-4 analog being more effective than the trans isomer. nih.gov The specific stereochemical requirements vary depending on the target enzyme, highlighting the importance of stereocontrolled synthesis in the development of potent and selective inhibitors. acs.orgnih.gov

Rational Design Strategies for Novel Analogs Based on SAR Data

The wealth of structure-activity relationship (SAR) data has enabled the rational design of novel and improved analogs of this compound. By understanding the key molecular interactions between the inhibitor and the enzyme, medicinal chemists can make targeted modifications to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netmdpi.comnih.gov

One successful strategy involves using computational modeling and X-ray crystallography to visualize the binding mode of existing inhibitors. nedp.comresearchwithrutgers.comnih.gov This information allows for the design of new analogs with substituents that can form additional favorable interactions with the enzyme's active site. For example, the observation of a water-mediated contact in the active site of arginase led to the design of inhibitors with a basic amine side chain to form new ionic interactions, significantly increasing potency. nedp.com

Another approach is to introduce conformational constraints, such as cyclic structures, into the inhibitor's scaffold. acs.orgnedp.com This can pre-organize the molecule into the bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity. nedp.com The development of pyrrolidine-based arginase inhibitors is a prime example of this strategy. nedp.com

Furthermore, SAR data can guide the modification of the boronic acid moiety to improve its drug-like properties. While essential for activity, the boronic acid group can sometimes present challenges in terms of stability and selectivity. Chemical modifications can be made to enhance its selectivity for the target enzyme over other off-target proteins. researchgate.net

Interactive Table: Rational Design Strategies

| Strategy | Rationale | Example |

|---|---|---|

| Structure-Based Design | Utilize 3D structural information to design analogs with improved interactions. researchwithrutgers.comnih.gov | Design of arginase inhibitors with tertiary amine side chains. researchwithrutgers.com |

| Conformational Constraint | Reduce conformational flexibility to favor the bioactive conformation. nedp.com | Development of pyrrolidine-based arginase inhibitors. nedp.com |

Advanced Research Applications of S 2 Amino 4 Boronobutanoic Acid in Chemical Biology

Utility as Versatile Synthetic Building Blocks

Amino acids and their derivatives are fundamental building blocks in organic synthesis, prized for their chirality and multiple reactive sites. The introduction of a boronic acid group, as seen in (S)-2-Amino-4-boronobutanoic acid, adds another layer of synthetic versatility, enabling a range of chemical transformations. eurekaselect.comnih.gov

In the Synthesis of Chiral Nitrogen-Containing Molecules

The inherent chirality of this compound makes it a valuable starting material for the stereocontrolled synthesis of various nitrogen-containing molecules. The amino group and the carboxylic acid function as handles for standard peptide coupling and other derivatization reactions, while the boronic acid moiety offers a unique site for transformations such as cross-coupling reactions. This trifunctional nature allows for the construction of complex molecular architectures with defined stereochemistry. The synthesis of chiral nonaromatic nitrogen-heterocycles, for instance, often relies on the use of chiral amino-alkenes, and a boronic acid-containing amino acid could offer a novel entry point to such structures. nih.gov

As Nucleophiles for Preparing Vicinal Amino Alcohols

Vicinal amino alcohols are a crucial structural motif in many natural products and pharmaceuticals. One common synthetic strategy to access these compounds is the nucleophilic addition of an amine or its equivalent to an epoxide or an aldehyde. While direct evidence for the use of this compound as a nucleophile is not extensively documented, amino acids, in general, can be transformed into nucleophilic species. The amino group of this compound, after appropriate protection of the other functional groups, could theoretically act as a nucleophile. However, the reactivity would need to be carefully controlled to avoid unwanted side reactions involving the boronic acid group.

In the Construction of Complex Small Molecule Scaffolds

The development of novel molecular scaffolds is a cornerstone of modern drug discovery. Amino acids are frequently used as central hubs for the construction of diverse and complex small molecules due to their biocompatibility and readily available functional groups for diversification. rsc.org The presence of the boronic acid in this compound provides an additional point for chemical modification, potentially through Suzuki-Miyaura cross-coupling reactions to introduce new carbon-carbon bonds. This could enable the synthesis of unique scaffolds that are not easily accessible from other amino acid starting materials. For example, the synthesis of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as inhibitors of glutamine transport demonstrates how the butanoic acid backbone can be elaborated to create complex and biologically active molecules. researchgate.net

Integration into Modified Peptides and Proteins

The incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy to enhance their stability, modulate their biological activity, and introduce novel functionalities. nih.gov Boron-containing amino acids, in particular, have been integrated into peptides to create potent enzyme inhibitors and for other applications in chemical biology. nih.gov

The process of incorporating an unnatural amino acid like this compound would typically involve solid-phase peptide synthesis (SPPS). The amino acid would first need to be appropriately protected, for example, with an Fmoc group on the amine and a protecting group on the boronic acid moiety, to be compatible with standard SPPS protocols. Once incorporated, the boronic acid side chain could serve various purposes. It could act as a reversible covalent warhead to target the active site of serine proteases, or it could be used as a handle for further chemical modification of the peptide. nih.gov

Role in the Development of Boron Carriers for Boron Neutron Capture Therapy (BNCT) Research

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that relies on the selective accumulation of a non-toxic boron-10 (B1234237) (¹⁰B) isotope in tumor cells. nih.gov When the tumor is irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons, leading to a nuclear reaction that produces high-energy alpha particles and lithium-7 (B1249544) nuclei. These particles have a short range of approximately one cell diameter, allowing for the selective destruction of cancer cells while sparing adjacent healthy tissue. nih.govnih.gov

The success of BNCT is critically dependent on the development of effective boron delivery agents that can achieve high concentrations in tumors with low levels in surrounding normal tissues. researchgate.netnih.gov Amino acids are attractive candidates for this purpose because cancer cells often have an increased metabolic rate and upregulate amino acid transporters to meet their high demand for nutrients. nih.govresearchgate.net

Analytical and Spectroscopic Characterization Methods in Research on S 2 Amino 4 Boronobutanoic Acid

Chromatographic Techniques for Purity and Identity Determination

Chromatographic methods are fundamental in assessing the purity and confirming the identity of (S)-2-Amino-4-boronobutanoic acid. These techniques separate the compound from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of this compound. Several reversed-phase HPLC (RP-HPLC) methods coupled with ultraviolet (UV) detection have been developed and validated for its determination in various samples. bath.ac.uksemanticscholar.orgacs.org

A selective and rapid RP-HPLC-UV method for quantifying tavaborole (B1682936) utilizes a Luna PFP column (150 × 4.6 mm, 5 μm). bath.ac.uk The separation is achieved using an isocratic mobile phase consisting of a mixture of 10 mM phosphoric acid solution (pH 2.0) and acetonitrile (B52724) (70:30, v/v). bath.ac.uk Detection is typically performed at a wavelength of 220 nm. bath.ac.uk Another validated method employs a Unisphere C18 column with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile with acetic acid, and UV detection at 225 nm. acs.org A stability-indicating RP-HPLC method has also been established using a buffer and acetonitrile (75:25, v/v) mobile phase with detection at 265 nm. semanticscholar.org These methods demonstrate good linearity, precision, and accuracy, making them suitable for routine quality control and research purposes. bath.ac.uksemanticscholar.orgacs.org

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Method 1 bath.ac.uk | Method 2 acs.org | Method 3 semanticscholar.org |

|---|---|---|---|

| Column | Luna PFP (150 × 4.6 mm, 5 μm) | Unisphere C18 | Not specified |

| Mobile Phase | 10 mM H₃PO₄ (pH 2.0) : Acetonitrile (70:30) | 10 mM Ammonium acetate & Acetonitrile with Acetic acid | Buffer : Acetonitrile (75:25) |

| Detection (UV) | 220 nm | 225 nm | 265 nm |

| Flow Rate | Not specified | Not specified | 1 mL/min |

| Retention Time | Not specified | 6.1 min | Not specified |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple and rapid method for the qualitative analysis of this compound, allowing for the assessment of purity and the monitoring of reaction progress. While specific TLC conditions for this compound are not extensively reported in the literature, general principles for the analysis of amino acids can be applied.

Typically, silica (B1680970) gel or alumina (B75360) plates are used as the stationary phase. ulisboa.pt The choice of the mobile phase, or eluent, is critical and depends on the polarity of the compound. For amino acids, mixtures of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (such as acetic acid or an alcohol) are often used to achieve optimal separation. asianpubs.org The separation is based on the differential partitioning of the compound between the stationary and mobile phases. mdpi.com Visualization of the spots can be achieved under UV light if the compound is UV-active, or by staining with a reagent that reacts with amino acids, such as ninhydrin, which typically produces a colored spot. mdpi.com The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification purposes. researchgate.net

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule. A ¹H NMR spectrum of tavaborole has been reported. The chemical shifts, splitting patterns, and integration of the signals allow for the assignment of each proton to its position in the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. While specific ¹³C NMR data for this compound is not readily available in the literature, ¹³C NMR spectra have been recorded for the API and its degradation products. The chemical shifts of carbon atoms are influenced by their local electronic environment. For benzoxaborole derivatives, characteristic signals for the aromatic and other carbons would be expected in predictable regions of the spectrum. bath.ac.uk

¹¹B NMR: Boron-11 NMR is particularly informative for boron-containing compounds like this compound. The chemical shift in the ¹¹B NMR spectrum is sensitive to the coordination state and substituents around the boron atom. For tavaborole derivatives, the ¹¹B NMR signal has been reported to appear in the range of 30.36–35.07 ppm. semanticscholar.org Another related benzoxaborole showed a ¹¹B NMR chemical shift at 35 ppm. bath.ac.uk This region is characteristic of tricoordinate boronic acids and their derivatives.

Table 2: General NMR Spectroscopic Data for Tavaborole and Related Compounds

| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| ¹H | Tavaborole | Spectrum available | |

| ¹³C | Benzoxaborole derivatives | Data reported for derivatives | bath.ac.uk |

| ¹¹B | Tavaborole derivatives | 30.36 - 35.07 | semanticscholar.org |

| ¹¹B | Benzoxaborole | ~35 | bath.ac.uk |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. The mass spectrum of tavaborole has been reported, often in conjunction with liquid chromatography (LC-MS). This technique allows for the determination of the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which can be used to confirm the molecular formula and deduce structural features.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. A key characteristic feature in the IR spectrum of tavaborole and other benzoxaboroles is the stretching vibration of the B-OH group. This typically appears as an intense and well-defined band in the region of 1446–1414 cm⁻¹. Other expected absorption bands would include those for N-H stretching of the amino group, O-H stretching of the carboxylic acid, and C=O stretching of the carboxyl group, as well as aromatic C-H and C=C stretching vibrations.

Table 3: Characteristic IR Absorption Bands for Tavaborole

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| B-OH stretch | 1446 - 1414 | Intense, well-isolated | |

| N-H stretch | ~3400 - 3200 | Sharp | semanticscholar.org |

| O-H stretch (acid) | Broad | ||

| C=O stretch (acid) | ~1700 | Strong | |

| Aromatic C-H | ~3100 - 3000 | ||

| Aromatic C=C | ~1600 - 1450 |

X-ray Diffraction Analysis of Single Crystals

Currently, there is no published crystallographic data for this compound in the Cambridge Crystallographic Data Centre (CCDC) or other publicly available databases. Therefore, a detailed analysis of its single-crystal X-ray diffraction is not possible at this time.

Should such data become available, a comprehensive analysis would include the following key crystallographic parameters, which would be presented in a detailed data table:

| Parameter | Description |

| Empirical Formula | The simplest whole-number ratio of atoms of each element present in the compound. |

| Formula Weight | The sum of the atomic weights of all atoms in the empirical formula. |

| Crystal System | One of the seven crystal systems (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic) describing the crystal lattice. |

| Space Group | The specific symmetry group of the crystal, which describes all the symmetry operations that can be performed on the unit cell. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Volume | The volume of the unit cell, calculated from its dimensions. |

| Z | The number of formula units per unit cell. |

| Calculated Density | The density of the crystal as calculated from the formula weight and the unit cell volume. |

| Absorption Coefficient (μ) | A measure of how strongly the crystal absorbs X-rays of a particular wavelength. |

| F(000) | The total number of electrons in the unit cell, used in the structure factor calculation. |

| Crystal Size | The approximate dimensions of the single crystal used for data collection. |

| Theta Range for Data Collection | The range of scattering angles over which the diffraction data were collected. |

| Reflections Collected | The total number of diffraction spots measured. |

| Independent Reflections | The number of unique diffraction spots after accounting for symmetry. |

| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |

| wR2 | A weighted R-factor based on all unique reflection data. |

| Goodness-of-Fit (S) | A statistical measure of the quality of the structural refinement. A value close to 1 indicates a good fit. |

The detailed research findings from such a study would provide invaluable information on the molecular geometry, including the precise bond lengths of the C-B, C-N, and C-C bonds, as well as the bond angles that define the molecule's shape. It would also elucidate the conformation of the butanoic acid chain and the spatial relationship between the amino and borono functional groups. Understanding the intermolecular forces, particularly the hydrogen bonding network involving the amino and carboxylic acid moieties, would be crucial for predicting its physical properties and potential interactions in a biological context.

Until a single-crystal X-ray diffraction study of this compound is performed and its results published, a complete understanding of its solid-state structure remains an open area for future research.

Computational and Theoretical Studies of S 2 Amino 4 Boronobutanoic Acid

Molecular Docking and Dynamics Simulations for Enzyme-Inhibitor Interactions

Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are crucial for understanding how (S)-2-Amino-4-boronobutanoic acid interacts with its enzyme target, hGGT1. nih.gov These computational methods predict the binding pose of the inhibitor within the enzyme's active site and assess the stability of the resulting complex.

The foundation for these computational studies was laid by the successful crystallization and solving of the crystal structure of hGGT1 with L-ABBA bound in its active site. osti.govresearchgate.netnih.gov This experimental structure provides a precise map of the enzyme-inhibitor interactions, which can be further analyzed and validated using computational approaches. L-ABBA, a glutamate (B1630785) analog, functions as a transition state analog inhibitor. researchgate.netnih.gov It is proposed that the boronic acid moiety of L-ABBA is attacked by a key hydroxyl group in the active site of hGGT1, forming a stable, covalent tetrahedral adduct that mimics the transition states of the natural reaction. nih.gov

Molecular docking studies, informed by the crystal structure, have been used to explore the binding orientations of L-ABBA and its derivatives. nih.gov These simulations help to rationalize the high inhibitory potency of L-ABBA, which exhibits a Ki value of 17 nM. researchgate.netnih.gov The analysis of the hGGT1-ABBA complex reveals critical interactions responsible for its tight binding.

| Interaction Type | Enzyme Residue/Component | Inhibitor Group Involved | Significance |

|---|---|---|---|

| Covalent Bond | Active Site Hydroxyl Group | Boronic Acid | Forms a stable tetrahedral adduct, mimicking the reaction's transition state. nih.gov |

| Ionic Interaction | Arginine/Lysine (B10760008) Residues | Carboxylate Group | Anchors the inhibitor in the active site's glutamate binding pocket. |

| Hydrogen Bonding | Various Active Site Residues | Amino and Carboxylate Groups | Provides additional stabilization and specificity to the binding. |

Molecular dynamics (MD) simulations offer further insights by modeling the system's behavior over time. nih.govmdpi.com These simulations are used to assess the stability of the enzyme-inhibitor complex and to study the flexibility of different regions of the protein upon inhibitor binding. nih.gov For the hGGT1-ABBA system, MD simulations can confirm the stability of the covalent adduct and analyze the dynamics of the active site loops, which is crucial for developing new inhibitors. osti.govnih.gov The flexibility of the inhibitor itself within the binding site can also be evaluated, highlighting the importance of considering both protein and ligand dynamics in drug design. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of this compound, which govern its reactivity and interaction with the enzyme. researchgate.netnih.gov Methods like Density Functional Theory (DFT) are employed to calculate various molecular descriptors. nih.gov

A critical aspect of L-ABBA's reactivity is its ionization state at different pH values. The pKa values for its functional groups have been determined using 13C and 11B NMR, providing essential data for understanding its behavior under physiological conditions. nih.gov At physiological pH (~7.4), the boronic acid group (pKa = 7.9) exists in equilibrium between its neutral, trigonal form and its anionic, tetrahedral boronate form, while the amino group is protonated and the carboxyl group is deprotonated. nih.gov The neutral trigonal form acts as a Lewis acid, ready to accept a pair of electrons from the nucleophilic hydroxyl group in the hGGT1 active site. nih.gov

| Functional Group | Determined pKa Value | Reference |

|---|---|---|

| Carboxyl Group | 2.3 | nih.gov |

| Boronic Acid Group | 7.9 | nih.gov |

| Amino Group | 11.0 | nih.gov |

Further quantum chemical studies, often performed on analogous molecules like α-aminobutyric acid (AABA), help to characterize the electronic structure and reactivity indices. nih.gov These calculations can determine properties such as:

HOMO and LUMO energies: The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies are key to understanding chemical reactivity and the ability to participate in charge-transfer interactions.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) regions that are crucial for molecular recognition.

Reactivity Descriptors: Parameters like molecular electronegativity (the driving force of electron transfer) and chemical hardness (resistance to change in electron density) quantify the molecule's reactivity. nih.gov For α-amino acids similar to L-ABBA, adiabatic ionization energies are calculated to be around 142 kcal mol−1, with an electrophilicity index of approximately 63–67 kcal mol−1. nih.gov

These theoretical data help to build a comprehensive picture of L-ABBA's chemical behavior and its propensity to act as an effective enzyme inhibitor.

Conformational Analysis and Potential Energy Surface Studies

The three-dimensional shape, or conformation, of both the inhibitor and the enzyme is critical for their interaction. Conformational analysis and potential energy surface studies explore the different spatial arrangements of a molecule and their corresponding energy levels.

The most functionally relevant conformation of this compound is its bound state within the hGGT1 active site, which has been precisely determined by X-ray crystallography. osti.govresearchgate.net In this state, the inhibitor adopts a specific conformation that maximizes favorable interactions with the surrounding amino acid residues.

Computational studies, particularly molecular dynamics simulations, are essential for exploring the dynamic nature of these conformations. nih.govnih.gov The binding of L-ABBA to hGGT1 is not a simple lock-and-key process but involves conformational changes in the enzyme. The study by Nguyen et al. highlights the importance of "protein structure dynamics" in the design of hGGT1 inhibitors, suggesting that the flexibility of the enzyme's active site is a key factor in binding. osti.govnih.gov

MD simulations can map the conformational landscape of the free inhibitor in solution and analyze the stability of the enzyme-inhibitor complex. These simulations reveal how the protein structure adapts to accommodate the ligand and how the ligand's conformation might be influenced by the binding pocket. nih.gov For instance, simulations can monitor the root-mean-square deviation (RMSD) of the protein backbone and the inhibitor to assess the stability of the binding pose over time, often on a nanosecond timescale. mdpi.com Such analyses are crucial for confirming that the docked conformation is stable and for understanding the energetic factors that favor the bound state over the unbound state.

Future Research Directions and Outstanding Questions in S 2 Amino 4 Boronobutanoic Acid Research

Development of Highly Selective Enzyme Inhibitors

A primary focus of future research will be the development of highly selective enzyme inhibitors based on the (S)-2-Amino-4-boronobutanoic acid framework. While boronic acids are known to be potent inhibitors of various enzymes, particularly serine proteases and arginase, achieving high selectivity for specific enzyme isoforms or related enzymes remains a significant challenge. nih.govnih.govnih.gov

Future investigations will likely concentrate on modifying the side chain and the alpha-substituent of the this compound core to exploit subtle differences in the active sites of target enzymes. For instance, research on arginase inhibitors has shown that substitution at the alpha-position of 2-amino-6-boronohexanoic acid (ABH), a close analog, can lead to improved potency and that this can be rationalized by X-ray crystallography showing specific interactions within the enzyme's active site. nih.gov This suggests a promising avenue for designing inhibitors with enhanced selectivity for either arginase I or arginase II, which could have significant therapeutic implications in cancer immunotherapy and cardiovascular diseases. nih.govnih.gov

Moreover, the exploration of novel boron-containing warheads that can interact with non-serine residues in enzyme active sites, such as lysine (B10760008), could lead to new classes of inhibitors with unique selectivity profiles. nih.gov The development of inhibitors that can discriminate between constitutively expressed proteasomes and immunoproteasomes, for example, highlights the potential for isoform-specific targeting. nih.gov

Table 1: Examples of Boronic Acid-Based Enzyme Inhibitors and Their Targets

| Inhibitor Class | Target Enzyme(s) | Potential Therapeutic Area |

| α-Aminoboronic acids | Serine Proteases | Various |

| 2-Amino-6-boronohexanoic acid (ABH) analogs | Arginase I and II | Cancer, Cardiovascular Disease |

| Di-peptide boronic acids | Proteasome (β5 subunit) | Cancer |

| Benzo[b]thiophene boronic acids | Metallo-β-lactamases | Infectious Diseases |

Novel Synthetic Approaches for Complex Boron-Containing Amino Acid Scaffolds

The synthesis of structurally diverse and complex boron-containing amino acids is fundamental to exploring their full therapeutic potential. While established methods like the Matteson homologation have been instrumental, future research will necessitate the development of more versatile and efficient synthetic strategies. rsc.orgscholaris.ca

A significant area of focus will be the development of methods that allow for the late-stage functionalization of the this compound scaffold. This would enable the rapid generation of diverse libraries of compounds for high-throughput screening. Methodologies that introduce side chains as electrophiles have shown promise in overcoming the limitations of traditional organometallic-based approaches, which are often incompatible with sensitive functional groups. nih.govacs.org

Furthermore, the advancement of catalytic asymmetric methods, such as copper-catalyzed N-alkylation, will be crucial for the enantioselective synthesis of α-aminoboronic acid derivatives. nih.gov This is particularly important as the stereochemistry at the α-carbon is often critical for biological activity. The development of stereoselective methods that are either substrate- or catalyst-controlled will be a key objective. rsc.org Additionally, enzymatic or chemoenzymatic approaches, such as the stereospecific conversion of boronic acids to amines using engineered enzymes, could provide novel and highly selective routes to chiral boron-containing amino acids. osti.gov

Deeper Mechanistic Investigations of Biological Interactions

A more profound understanding of the molecular mechanisms underlying the biological activity of this compound and its derivatives is essential for rational drug design. Future research will need to move beyond simple inhibition assays to detailed mechanistic studies that elucidate the precise nature of the interactions between these compounds and their biological targets.

Key questions to be addressed include the dynamics of covalent bond formation with active site residues, such as serine and lysine, and the role of the tetrahedral boronate species in mimicking the transition state of enzymatic reactions. nih.govnih.govnih.gov High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be invaluable in visualizing these interactions.

Recent studies have revealed more complex modes of action, such as the formation of a hybrid catalytic dyad between a boron-containing amino acid and a nearby lysine residue in an engineered enzyme. acs.org Investigating whether similar mechanisms are at play in natural systems could open up new avenues for inhibitor design. Furthermore, understanding the factors that govern the reversible or irreversible nature of the covalent interactions is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of these compounds. nih.govmdpi.com The study of how boronic acid inhibitors interact with metallo-β-lactamases, for instance, has shown that the inhibitor is already activated for reaction in an aqueous environment, facilitating a barrierless covalent bond formation in the enzyme's active site. nih.gov

Advanced Computational Modeling for Predictive Design

Advanced computational modeling is set to play an increasingly important role in accelerating the discovery and optimization of drugs based on this compound. Future research will leverage a range of computational tools to predict the properties and biological activities of novel derivatives, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

Quantum-chemical calculations can provide detailed insights into the electronic structure of these molecules, helping to understand their reactivity and potential interaction sites. nih.govnih.gov Quantitative structure-property relationship (QSPR) studies can be employed to develop predictive models for inhibitor potency, as has been demonstrated for boronic acid inhibitors of metallo-β-lactamases. nih.gov

Molecular docking and molecular dynamics simulations will continue to be essential for predicting the binding modes of these inhibitors in the active sites of their target enzymes and for elucidating the structural basis for their selectivity. nih.govnih.gov A critical aspect will be the accurate parameterization of the boron atom to correctly model its unique chemical properties, including its ability to form reversible covalent bonds. The development of reliable methods for predicting key physicochemical properties, such as acidity constants (pKa), which are crucial for biological activity, will also be a priority. mdpi.com Ultimately, the integration of these computational approaches will enable a more predictive and efficient design cycle for novel and highly effective therapeutic agents derived from this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the stereoselective synthesis of (S)-2-Amino-4-boronobutanoic acid?

- Methodological Answer : A common approach involves substituting halide or sulfonate precursors (e.g., bromo or tosylate derivatives) with boron-containing groups. For instance, (S)-2-Amino-4-bromobutanoic acid (a structural analog) can undergo Miyaura borylation using palladium catalysts and bis(pinacolato)diboron to introduce the boronate moiety . Reaction conditions (e.g., solvent polarity, temperature, and ligand choice) critically influence stereochemical outcomes. Purification via reverse-phase HPLC or ion-exchange chromatography ensures enantiomeric purity.

Q. How should this compound be stored to prevent degradation in laboratory settings?

- Methodological Answer : Boronic acids are prone to hydrolysis. Store the compound in anhydrous conditions at -20°C, sealed under inert gas (e.g., argon). Pre-dissolve in dry DMSO or DMF for biological assays to minimize aqueous exposure . Regular NMR monitoring (e.g., ¹¹B NMR) is advised to verify stability.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Enantiomeric Purity : Chiral HPLC using a Crownpak CR-I column (mobile phase: HClO₄ buffer, pH 1.5) resolves (S)- and (R)-enantiomers .

- Boron Incorporation : ¹¹B NMR (δ ~30 ppm for boronate esters) and ICP-MS validate boron content.

- Structural Confirmation : High-resolution mass spectrometry (HRMS) and FT-IR (peaks at ~1340 cm⁻¹ for B-O bonds) .

Advanced Research Questions

Q. How can researchers mitigate racemization during the synthesis of this compound under basic conditions?

- Methodological Answer : Racemization occurs via α-proton abstraction. Use low-temperature reactions (<0°C) and mild bases (e.g., K₂CO₃ instead of NaOH). Protecting the amino group with a Boc (tert-butoxycarbonyl) group reduces nucleophilicity, minimizing side reactions. Kinetic resolution using immobilized enzymes (e.g., lipases) can also recover the (S)-enantiomer post-synthesis .

Q. What mechanistic insights explain the instability of this compound in physiological buffers, and how can this be addressed?

- Methodological Answer : The boronic acid group reacts with water to form borate esters, reducing bioavailability. Stability studies (pH 7.4, 37°C) show a half-life of <24 hours. To enhance stability:

- Prodrug Design : Convert the boronic acid to a pinacol ester, which hydrolyzes in vivo .

- Chelation : Add polyol stabilizers (e.g., mannitol) to form reversible complexes.

- Structural Analog Screening : Compare hydrolysis rates of bromo (stable C-Br bond) vs. boron-containing analogs to identify resilient derivatives .

Q. How does the boronic acid moiety in this compound influence its interaction with serine proteases in inhibition assays?

- Methodological Answer : The boronic acid acts as a transition-state analog, forming covalent bonds with catalytic serine residues. Kinetic assays (e.g., progress curve analysis) reveal reversible inhibition (Kᵢ ~ nM range). Compare inhibition constants (Kᵢ) with non-boron analogs (e.g., 4-bromo or 4-hydroxyl derivatives) to quantify the boron group's contribution . Surface plasmon resonance (SPR) can measure real-time binding kinetics .

Key Methodological Considerations

- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis to enforce (S)-configuration .

- Biological Assays : Pre-equilibrate the compound in assay buffers for 1 hour to account for boronate equilibration .

- Data Contradictions : Discrepancies in reported IC₅₀ values may arise from hydrolysis artifacts. Always validate compound integrity post-assay via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.